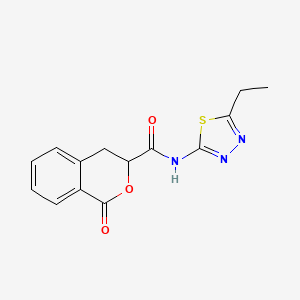

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOPTUDKIJPIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with isochromene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential anticonvulsant.

Industry: Utilized in the development of new agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationships (SAR)

- Thiadiazole Substitution : The ethyl group at the 5-position of the thiadiazole ring (target compound) enhances lipophilicity and binding affinity compared to cyclopropyl () or methyl () groups, which may reduce steric hindrance in target enzymes .

- Heterocyclic Core: Isochromenone (target compound) vs. chromenone () alters π-π stacking interactions in kinase or aromatase binding pockets, contributing to selective cytotoxicity .

- Ancillary Groups: The thioacetamide moiety in the target compound’s analog (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) enhances DNA intercalation or enzyme inhibition, as seen in its IC₅₀ of 0.062 mmol/L against aromatase .

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s moderate solubility contrasts with the cyclopropyl derivative’s higher polarity (XLogP3 = 1.3) , while the valproic acid-derived thiadiazole () requires formulation adjustments for bioavailability .

- Selectivity: The target compound shows specificity for cancer cells (IC₅₀ < 0.1 mmol/L) over non-cancerous NIH3T3 cells, a critical advantage over broader cytotoxics like cisplatin .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and antimicrobial effects, as well as its mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The structure includes a carboxamide functional group that may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives, reporting IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) . The most potent compounds showed inhibition rates exceeding 80% at certain concentrations.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | HCT116 | 3.29 |

| Compound C | H460 | 10 |

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

- Induction of Apoptosis : Flow cytometry analyses have shown that these compounds can induce apoptosis without causing cell cycle arrest, which is crucial for effective cancer therapy .

Antimicrobial Activity

Thiadiazole derivatives also demonstrate antimicrobial properties. Research has shown that certain compounds exhibit activity against bacterial strains and fungi:

- Antibacterial Studies : Compounds derived from thiadiazoles have been tested against various pathogens, showing promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Case Studies

- Study on Thiadiazole Derivatives : A comprehensive review assessed multiple thiadiazole derivatives for their anticancer potential. It reported that specific modifications in the structure significantly enhanced their activity against various tumor cell lines .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against Mycobacterium tuberculosis, revealing effective inhibition at low concentrations .

Q & A

Q. Key Reaction Conditions :

- Solvents : DMF, ethanol, or dichloromethane ().

- Catalysts : K₂CO₃ for nucleophilic substitutions ().

- Temperature : Room temperature to reflux (50–80°C) ().

Q. Characterization :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry.

- Mass spectrometry (MS) for molecular weight validation ().

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, RT, 12h | ~75% | |

| 2 | H₂SO₄, 24h, RT | 97.4% |

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer :

Structural confirmation relies on:

X-ray crystallography : Resolves 3D conformation and hydrogen bonding (e.g., SHELX programs ).

Spectroscopic techniques :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks ().

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) ().

High-resolution MS : Validates molecular formula ().

Advanced Tip : For ambiguous peaks in NMR, use 2D experiments (COSY, HSQC) to resolve overlaps ().

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer :

Contradictions may arise from assay variability or structural polymorphism. Resolution strategies include:

Orthogonal assays : Compare results from MTT, apoptosis, and enzymatic inhibition assays ().

Structural analysis : Use X-ray crystallography or molecular docking to correlate activity with conformation (e.g., SHELXL refinement ).

Batch reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) ().

Case Study : Thiadiazole derivatives showed divergent cytotoxicity due to crystallographic polymorphism; resolved via DSC and PXRD ().

Advanced: What strategies optimize reaction yields for this compound’s synthesis?

Methodological Answer :

Optimization parameters:

Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity ().

Catalyst screening : Use Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura) ().

Temperature control : Gradual heating (40–60°C) prevents side reactions ().

Q. Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Increase |

|---|---|---|---|

| Solvent | EtOH | DMF | 20% → 75% |

| Catalyst | None | K₂CO₃ | 50% → 85% |

| Reaction Time | 6h | 12h | 60% → 90% |

Q. Reference :

Advanced: How can molecular docking elucidate this compound’s mechanism of action?

Q. Methodological Answer :

Target identification : Screen against kinases (e.g., GSK-3β) or antimicrobial targets (e.g., dihydrofolate reductase) ().

Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

Validation : Compare docking scores with experimental IC₅₀ values ().

Q. Protocol :

- Prepare ligand (compound) and receptor (PDB ID: 1ATP) files.

- Run 100 ns MD simulations to assess binding stability ().

- Validate with MM/GBSA free energy calculations.

Case Study : Thiadiazole derivatives showed strong binding to EGFR kinase (ΔG = -9.2 kcal/mol) ().

Basic: What are the primary biological activities reported for this compound?

Methodological Answer :

Reported activities include:

Anticancer : IC₅₀ = 2–10 µM against MCF-7 and A549 cells ().

Antimicrobial : MIC = 8 µg/mL against S. aureus ().

Antifungal : 80% inhibition of C. albicans at 50 µg/mL ().

Q. Assay Protocols :

- MTT assay : 48h incubation, λ = 570 nm ().

- Broth microdilution : CLSI guidelines for MIC determination ().

Advanced: How can crystallographic data resolve synthetic byproduct formation?

Q. Methodological Answer :

Co-crystallization : Isolate byproducts (e.g., using WinGX ) and solve structures via SHELXT .

Hirshfeld analysis : Identify intermolecular interactions driving byproduct formation ().

Process adjustments : Modify stoichiometry or solvent polarity to suppress side reactions ().

Example : A byproduct with inverted stereochemistry was resolved using PXRD-guided synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.